2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (CF3) is a common substituent in organic chemistry due to its ability to influence the chemical behavior of molecules .
Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations . The presence of the trifluoromethyl group can influence these reactions, as it is electron-withdrawing and can stabilize negative charge .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrazoles are generally stable compounds, and the trifluoromethyl group is known for its high stability .Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, which include compounds similar to the one , have garnered attention for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at the 3- or 5-position of the pyrazole nucleus, is associated with variations in the activity profile of these compounds. This class of compounds is explored for its potential to develop novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis of Heterocycles
The chemical reactivity of derivatives similar to the target compound makes them valuable building blocks for synthesizing a variety of heterocyclic compounds. These include structures like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives offers mild reaction conditions for generating versatile heterocycles, including dyes from a broad range of precursors (Gomaa & Ali, 2020).
Anticancer Activity
Pyrazoline derivatives have been identified for their significant biological effects, particularly in anticancer research. The synthesis and exploration of pyrazoline derivatives are ongoing in pharmaceutical chemistry, indicating the compound's relevance in developing potential anticancer therapies (Ray et al., 2022).
Heterocyclic Chemistry
The compound also plays a role in the broader context of heterocyclic chemistry, serving as a building block in the synthesis of various biologically active and pharmaceutical compounds. This underscores its importance in the design and synthesis of novel therapeutic agents (Bhattacharya et al., 2022).
Organocatalysis in Synthesis
Its derivatives are utilized in organocatalytic approaches for synthesizing tetrahydrobenzo[b]pyrans, highlighting its significance in the development of new synthetic strategies for valuable heterocyclic compounds. These methodologies benefit from green chemistry principles, emphasizing the role of such compounds in environmentally friendly chemical synthesis (Kiyani, 2018).
Future Directions
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-6-2-1-3-7(6)14(13-8)4-5-15/h15H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBNSDHCKOBKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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